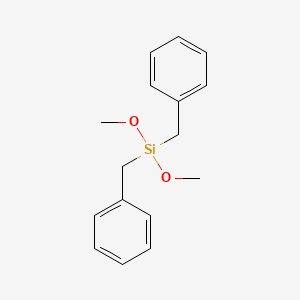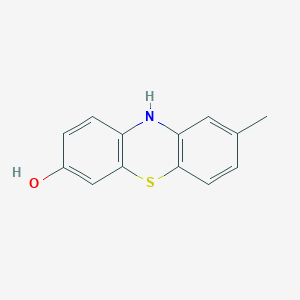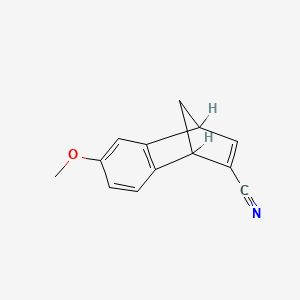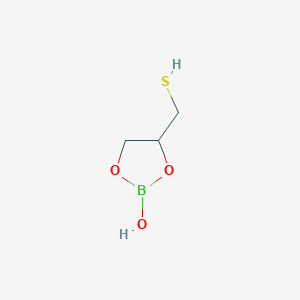
Diethyl 2-hydroxybutylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-hydroxybutylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybutylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the carbonyl compound to form the desired phosphonate.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. For example, cyanobacteria such as Arthrospira maxima, Nostoc cf. muscorum, and Nodularia sphaerocarpa have been used for the enantioselective bioreduction of diethyl esters of oxophosphonic acids . These biocatalysts offer high selectivity and efficiency, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-hydroxybutylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
Diethyl 2-hydroxybutylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-hydroxybutylphosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the natural substrate of the enzyme, thereby blocking its activity. This mechanism is similar to that of other phosphonate-based inhibitors used in medicine .
Comparación Con Compuestos Similares
Diethyl 2-hydroxybutylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-oxo-2-phenylethylphosphonate: This compound has a phenyl group instead of a butyl group, which affects its reactivity and applications.
Diethyl 2-oxopropylphosphonate: This compound has a shorter carbon chain, which influences its chemical properties and uses.
Propiedades
Número CAS |
72019-12-6 |
|---|---|
Fórmula molecular |
C8H19O4P |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
HHDWGFBRTJYZKM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CP(=O)(OCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)


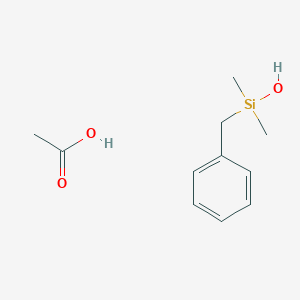

![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
